REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH3:5].[F:6][C:7]1[CH:8]=[C:9]([OH:14])[CH:10]=[C:11]([F:13])[CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:2]([O:14][C:9]1[CH:8]=[C:7]([F:6])[CH:12]=[C:11]([F:13])[CH:10]=1)[CH2:3][CH2:4][CH3:5] |f:2.3.4|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
BrCCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 h (glc analysis revealed absence of starting material)
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ether (twice), and the combined ethereal extracts
|
Type
|
WASH
|
Details
|
were washed with water, 5% sodium hydroxide, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Most of the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
after the removal of the final amount of solvent
|
Type
|
DISTILLATION
|
Details
|
the excess of 1-bromobutane at atmospheric pressure, the residue was distilled
|
Type
|
CUSTOM
|
Details
|
to yield a colourless liquid
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)OC1=CC(=CC(=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |